3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine
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Overview
Description
3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutyl ring and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-[4-(Trifluoromethoxy)phenyl]butan-1-ol: A structurally similar compound with a hydroxyl group instead of the cyclobutyl ring.
N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride: Another related compound with a different substitution pattern.
Uniqueness
3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine stands out due to its unique combination of a cyclobutyl ring and a trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22F3NO |
---|---|
Molecular Weight |
301.35 g/mol |
IUPAC Name |
3-methyl-1-[1-[4-(trifluoromethoxy)phenyl]cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H22F3NO/c1-11(2)10-14(20)15(8-3-9-15)12-4-6-13(7-5-12)21-16(17,18)19/h4-7,11,14H,3,8-10,20H2,1-2H3 |
InChI Key |
BGNNNENROBXUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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